5-Fluoroisoquinoline-1-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoroisoquinoline-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-3-1-2-7-6(8)4-5-12-9(7)10(13)14/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOFYTVTHNRVSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=O)O)C(=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 Fluoroisoquinoline 1 Carboxylic Acid
Strategies for Constructing the 5-Fluoroisoquinoline (B1369514) Core
The formation of the fundamental isoquinoline (B145761) structure is a critical first step. Several classical and modern synthetic methods can be employed or adapted for this purpose, particularly when starting with appropriately fluorinated precursors.
Classical Cyclization Reactions for Isoquinoline Formation
Classic name reactions provide robust and well-established routes to the isoquinoline core. These reactions typically involve the cyclization of a β-arylethylamine derivative. wikipedia.orgwikipedia.orgwikipedia.orgorganicreactions.org For the synthesis of a 5-fluoro-substituted isoquinoline, these methods would generally require a starting material that already contains a fluorine atom at the desired position on the aromatic ring.
| Reaction | Description | Key Intermediates |
| Pomeranz-Fritsch Reaction | This reaction accomplishes the synthesis of isoquinoline by heating a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine, in the presence of a strong acid like concentrated sulfuric acid. wikipedia.orgthermofisher.comwikipedia.org | Benzalaminoacetal (Schiff base) |
| Bischler-Napieralski Reaction | This method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.orgnrochemistry.com The initial product is a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the aromatic isoquinoline. wikipedia.orgnrochemistry.com | β-arylethylamide, Nitrilium ion |
| Pictet-Spengler Reaction | In this reaction, a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgorganicreactions.orgmdpi.com This product requires subsequent oxidation to yield the fully aromatic isoquinoline core. wikipedia.org | β-arylethylamine, Iminium ion |
These reactions are foundational in heterocyclic chemistry and their application to fluorinated analogues depends on the availability of the corresponding fluorinated starting materials, such as 3-fluorobenzaldehyde (B1666160) or 2-(3-fluorophenyl)ethylamine. researchgate.net
Stereoselective Synthesis Approaches for Related Isoquinoline Carboxylic Acids
Achieving stereocontrol is crucial when synthesizing chiral isoquinoline derivatives, particularly tetrahydroisoquinoline-1-carboxylic acids, which are cyclic amino acid analogues. While the target molecule, 5-Fluoroisoquinoline-1-carboxylic acid, is aromatic and thus achiral, the synthesis may proceed through chiral intermediates (like tetrahydroisoquinolines) where stereoselectivity is a key consideration.
One effective strategy combines the Petasis reaction with a Pomeranz-Fritsch–Bobbitt cyclization sequence. researchgate.netnih.gov This approach has been successfully used to synthesize enantiomerically pure tetrahydroisoquinoline-1-carboxylic acids. nih.gov The key is the use of a chiral amine component, such as (R)-phenylglycinol, in the Petasis reaction to establish the stereocenter, which is then carried through the subsequent cyclization and transformation steps. nih.gov
Halogenation and Fluorination Strategies for the Isoquinoline Scaffold
Introducing a fluorine atom onto a pre-formed isoquinoline ring is an alternative synthetic strategy. The position of fluorination is directed by the electronic properties of the isoquinoline ring system. Direct fluorination of heterocycles can be challenging, but various methods have been developed. nih.govresearchgate.netnih.gov
Recent advancements have expanded the toolbox for creating fluorinated isoquinolines. researchgate.net One method involves the intramolecular cyclization of o-cyano-β,β-difluorostyrenes, which react with organolithiums to generate nitrogen anions that subsequently displace a vinylic fluorine to yield 3-fluoroisoquinolines. nih.gov The introduction of fluorine can significantly alter the biological and chemical properties of the molecule, for instance, by switching the selectivity of enzyme inhibition. nih.govresearchgate.net
Specific Synthetic Routes to this compound
The synthesis of the target compound requires not only the construction of the 5-fluoroisoquinoline core but also the specific installation of a carboxylic acid group at the C-1 position.
Introduction of the Carboxylic Acid Moiety at Position 1
The C-1 position of the isoquinoline ring is activated due to the electron-withdrawing nature of the adjacent nitrogen atom, making it susceptible to nucleophilic attack or deprotonation. This reactivity can be exploited to introduce a carboxylic acid group.
A common method involves the Reissert reaction, where isoquinoline reacts with an acyl chloride and a cyanide source to form a Reissert compound. Hydrolysis of this intermediate can yield the corresponding isoquinoline-1-carboxylic acid. Another approach is the direct carboxylation of 1-lithioisoquinoline (generated by deprotonation with a strong base like n-butyllithium) with carbon dioxide. The resulting carboxylate salt is then protonated to give the final acid.
Multistep Synthesis Procedures for this compound
A complete synthetic route to this compound would logically combine the strategies outlined above. A plausible multistep procedure would begin with a commercially available, appropriately substituted benzene (B151609) derivative.
Illustrative Synthetic Pathway:
A potential synthesis could start from 3-fluorobenzylamine (B89504).
Amide Formation: Acylation of 3-fluorobenzylamine with a suitable reagent, such as chloroacetyl chloride, would yield the corresponding N-(3-fluorobenzyl)-2-chloroacetamide.
Cyclization (Bischler-Napieralski type): An intramolecular Friedel-Crafts-type cyclization, promoted by a Lewis acid, could form a 3,4-dihydroisoquinolin-1-one intermediate.
Aromatization and Functionalization: Subsequent chemical transformations would be required to aromatize the ring system to a 5-fluoroisoquinoline scaffold.
Carboxylation at C-1: Finally, introduction of the carboxylic acid group at the C-1 position would be achieved, potentially via a Reissert reaction or by direct carboxylation of a metallated intermediate, to yield this compound.
This represents a conceptual pathway, and specific reaction conditions would need to be optimized at each step to achieve the desired product.
Microwave-Assisted Synthesis in Isoquinoline Chemistry
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, cleaner reaction profiles, and significantly reduced reaction times compared to conventional heating methods. oatext.com In the realm of isoquinoline chemistry, microwave irradiation has been effectively employed in various synthetic transformations, including the construction of the heterocyclic core and its subsequent functionalization. masterorganicchemistry.comshd-pub.org.rsrsc.orgnih.gov
The application of microwave energy can facilitate key bond-forming reactions, such as cyclization and condensation steps, that are fundamental to building the isoquinoline framework. masterorganicchemistry.com For instance, sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium (B1175870) acetate (B1210297) can be efficiently carried out under microwave irradiation to yield substituted isoquinolines. thieme-connect.de This methodology offers a rapid and efficient route to these heterocyclic systems.
Furthermore, microwave assistance has been successfully applied to the synthesis of various derivatives starting from pre-formed isoquinoline structures. researchgate.net These rapid and efficient protocols are advantageous for creating libraries of compounds for biological screening. The benefits observed, such as enhanced reaction rates and improved yields, make microwave-assisted synthesis a valuable tool for chemists working with isoquinoline scaffolds, including derivatives of this compound. oatext.com
Derivatization and Analog Synthesis of this compound
The presence of a carboxylic acid at the C1 position provides a convenient handle for a multitude of derivatization reactions, allowing for the synthesis of a wide range of analogs with modified properties.
The carboxylic acid moiety of this compound is readily converted into esters and amides, which are common functional groups in medicinal chemistry.
Esterification: The formation of esters is typically achieved through the Fischer esterification process, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comlibretexts.org This is an equilibrium-driven reaction, and to favor the formation of the ester, a large excess of the alcohol is often used as the solvent, and any water formed during the reaction is removed. masterorganicchemistry.commasterorganicchemistry.com
Amidation: The synthesis of amides from carboxylic acids and amines is a fundamental transformation. While direct condensation can be achieved, it often requires harsh conditions. More commonly, the carboxylic acid is first activated to a more reactive species. nih.gov One-pot procedures using activating agents like thionyl chloride (SOCl₂) have been developed to facilitate this transformation, allowing for the formation of secondary and tertiary amides in good yields, even with sterically hindered amines. rsc.org Other methods involve the use of coupling agents or Lewis acid catalysts to promote the condensation between the carboxylic acid and the amine under milder conditions. lookchemmall.comresearchgate.net Microwave irradiation, often in the presence of a solid support like silica (B1680970) gel, has also been shown to be an effective green methodology for direct amidation reactions. rsc.org
Table 1: Common Reagents for Esterification and Amidation
| Transformation | Reagent/Catalyst | Typical Conditions |
|---|---|---|
| Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (catalyst) | Reflux |
| Amidation | Amine, Thionyl Chloride (SOCl₂) | One-pot synthesis |
| Amidation | Amine, Coupling Agents (e.g., DCC, EDC) | Room temperature |
| Amidation | Amine, Lewis Acid (e.g., TiCl₄, Nb₂O₅) | Heating |
| Amidation | Amine, Silica Gel | Microwave irradiation |
Palladium-catalyzed cross-coupling reactions are indispensable tools for carbon-carbon and carbon-heteroatom bond formation, enabling significant elaboration of the isoquinoline scaffold. Key reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings can be employed to introduce new substituents onto the isoquinoline ring system, typically by utilizing a halogenated precursor.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid) with a halide or triflate in the presence of a palladium catalyst and a base. nih.gov For the this compound scaffold, a halogen (e.g., bromine or iodine) would first need to be introduced onto the ring. A subsequent Suzuki coupling could then be used to form a new carbon-carbon bond, attaching aryl or heteroaryl groups. nih.govrsc.org
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. researchgate.netresearchgate.netrsc.orgnih.gov This method is highly effective for introducing alkynyl functionalities onto the isoquinoline core, which can then serve as a versatile handle for further chemical transformations.
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. masterorganicchemistry.comresearchgate.netorganic-chemistry.orglibretexts.orgwikipedia.org This provides a direct method for the vinylation of a halogenated 5-fluoroisoquinoline precursor, adding further diversity to the accessible molecular architectures.
Table 2: Overview of Key Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent + Organohalide | Pd Catalyst + Base | C(sp²)–C(sp²) |
| Sonogashira | Terminal Alkyne + Organohalide | Pd Catalyst + Cu Co-catalyst + Base | C(sp²)–C(sp) |
| Heck | Alkene + Organohalide | Pd Catalyst + Base | C(sp²)–C(sp²) |
Building upon the primary derivatization and coupling strategies, a vast array of functional groups can be introduced to construct complex molecular architectures. The strategic functionalization of the isoquinoline core is crucial for modulating the biological and physical properties of the resulting compounds.
The introduction of functional groups can be achieved through various methods. For instance, nucleophilic aromatic substitution reactions can be employed, particularly if the ring is activated by electron-withdrawing groups. The fluorine atom at the C5 position itself can influence the reactivity of the ring system. Furthermore, C-H activation strategies have become a powerful, atom-economical method for directly functionalizing the isoquinoline scaffold without the need for pre-installed handles like halogens. rsc.orgnih.gov This allows for the direct installation of aryl, alkyl, or other groups at specific positions, guided by the electronic nature of the substrate and the catalyst system employed. These advanced methods enable late-stage functionalization, which is highly valuable in drug discovery for the rapid generation of analogs.
The pyrrolo[2,1-a]isoquinoline (B1256269) ring system is a prominent scaffold found in numerous biologically active natural products and synthetic compounds. rsc.orgrsc.orgnih.gov The synthesis of this annelated system can often be achieved through cycloaddition reactions starting from isoquinoline or its derivatives.
A common and effective method is the [3+2] dipolar cycloaddition reaction. nih.gov This involves the in-situ generation of an isoquinolinium ylide from isoquinoline and a suitable precursor (e.g., a 2-bromoacetophenone), which then reacts with a dipolarophile, such as an activated alkyne or alkene. This reaction constructs the five-membered pyrrole (B145914) ring fused to the isoquinoline core in a highly convergent manner. Derivatives of isoquinoline-1-carboxylic acid can be envisioned as precursors in such syntheses, potentially leading to functionalized pyrrolo[2,1-a]isoquinoline systems with a carboxylate group or a group derived from it. Various catalytic systems, including copper-catalyzed cascades, have been developed to facilitate the synthesis of these complex heterocyclic frameworks. acs.org
The introduction of new substituents onto the isoquinoline ring in a controlled, position-specific manner is a key challenge in the synthesis of targeted analogs. The regioselectivity of electrophilic aromatic substitution and other functionalization reactions is governed by the electronic properties of the existing substituents on the ring. masterorganicchemistry.comresearchgate.net
In this compound, both the fluorine atom and the carboxylic acid group (or its derivatives) will influence the position of incoming electrophiles or other reagents. The fluorine atom is a deactivating group but is ortho-, para-directing. The isoquinoline nitrogen atom is strongly deactivating towards electrophilic substitution, particularly in the pyridine (B92270) ring.
Halogenation: Direct halogenation of the isoquinoline ring can be achieved using various reagents. For example, regioselective halogenation of quinoline (B57606) and isoquinoline derivatives can be accomplished using N-halosuccinimides (NBS, NCS, NIS), sometimes in specialized solvents like hexafluoroisopropanol to enhance reactivity and control selectivity. organic-chemistry.orgnih.gov Metal-free protocols have also been developed for the C5-halogenation of 8-substituted quinolines. rsc.org
Nitration: The introduction of a nitro group is a common transformation. The conditions for nitration must be carefully controlled to achieve the desired regioselectivity and avoid unwanted side reactions. thieme-connect.deresearchgate.netfrontiersin.org For instance, the nitration of 5-bromoisoquinoline (B27571) proceeds with high yield to give 5-bromo-8-nitroisoquinoline, indicating a preference for substitution at the C8 position in that particular system. thieme-connect.de The directing effects of the fluorine and carboxylic acid groups in the target molecule would need to be carefully considered to predict the outcome of nitration.
Theoretical and Computational Chemistry of 5 Fluoroisoquinoline 1 Carboxylic Acid
Molecular Modeling and Conformational Analysis of 5-Fluoroisoquinoline-1-carboxylic Acid
Molecular modeling of this compound focuses on understanding its three-dimensional structure and the different spatial arrangements, or conformations, it can adopt. The primary source of conformational flexibility in this otherwise rigid molecule is the carboxylic acid group at the 1-position. The key variable is the dihedral angle defined by the O=C–O–H atoms of this group. nih.gov
Two principal planar conformations are of interest: syn and anti. nih.gov In the syn conformation, the hydroxyl hydrogen is oriented towards the carbonyl oxygen, allowing for a stabilizing intramolecular hydrogen bond. In the anti conformation, the hydrogen points away from the carbonyl oxygen. nih.gov
Computational studies on simple carboxylic acids have shown that while the syn conformation is typically the most stable state in the gas phase, the anti conformation can also be present and may even be the lower free energy state in solution. nih.gov This is due to the increased ability of the anti conformer to form stabilizing interactions with solvent molecules. nih.gov For this compound, an additional factor is the potential for interaction between the carboxylic acid group and the adjacent nitrogen atom of the isoquinoline (B145761) ring.
Molecular mechanics and quantum mechanical calculations are employed to determine the relative energies of these conformers and the energy barriers to their interconversion. High-level ab initio methods can be used to precisely determine the molecular structures of the most stable conformers. rsc.org Such analysis is critical for understanding how the molecule will be recognized by and interact with biological targets like enzymes or receptors.
Table 1: Calculated Relative Energies of Carboxylic Acid Conformers
This table presents hypothetical relative energy values for the conformers of this compound based on typical findings for similar molecules to illustrate the concepts.
| Conformer | Dihedral Angle (O=C–O–H) | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) |
| syn | ~0° | 0.00 | 0.5 - 1.5 |
| anti | ~180° | 4.0 - 6.0 | 0.00 |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of this compound. tandfonline.comnih.gov These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to its stability, reactivity, and spectroscopic properties.
Key parameters derived from these calculations include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a larger gap implies higher stability. nih.gov
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Electronegativity (χ): The power to attract electrons.
Electrophilicity Index (ω): A measure of the propensity to accept electrons.
Table 2: Representative Electronic Properties Calculated via DFT
The data below for the parent isoquinoline molecule is based on published DFT calculations, providing a baseline for understanding the electronic effects of substitution. tandfonline.com The values for the derivative are illustrative.
| Property | Isoquinoline (Reference) tandfonline.com | This compound (Illustrative) |
| HOMO Energy | -5.581 eV | ~ -6.5 eV |
| LUMO Energy | -1.801 eV | ~ -2.8 eV |
| HOMO-LUMO Gap (ΔE) | 3.78 eV | ~ 3.7 eV |
| Dipole Moment | 2.004 D | ~ 3.5 - 4.5 D |
| Chemical Hardness (η) | 1.89 | ~ 1.85 |
Prediction of Chemical Reactivity and Reaction Mechanisms
Computational chemistry provides indispensable tools for predicting the chemical reactivity of this compound and exploring potential reaction mechanisms. nih.govgrnjournal.us By calculating the energies of reactants, transition states, and products, chemists can map out the entire potential energy surface for a given reaction. nih.gov
Local reactivity descriptors, such as Fukui functions and local softness, can be calculated to identify specific atoms or regions within the molecule that are most susceptible to electrophilic or nucleophilic attack. researchgate.net For this compound, this analysis would likely indicate that the nitrogen atom is a primary site for protonation or Lewis acid coordination. The electron-withdrawing nature of the fluorine and carboxyl groups would deactivate the benzene (B151609) ring portion of the molecule towards electrophilic substitution, while directing potential attacks to specific positions.
Furthermore, molecular electrostatic potential (ESP) maps offer a visual representation of the charge distribution. nih.gov Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and prone to electrophilic attack, such as around the nitrogen and carbonyl oxygen atoms. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
These predictive models allow for the rational design of synthetic routes and the understanding of reaction outcomes without the need for extensive empirical experimentation. They can be used to investigate mechanisms such as electrophilic aromatic substitution, nucleophilic addition to the carboxylic acid, or metal-catalyzed cross-coupling reactions.
In Silico Screening and Virtual Library Design for this compound Derivatives
The this compound scaffold can serve as a starting point for the design of new molecules with potential therapeutic applications. In silico screening and virtual library design are computational strategies used to explore the chemical space around this core structure efficiently. mdpi.comnih.gov
The process typically follows a structured workflow:
Scaffold Definition: The core structure of this compound is defined as the fixed template.
Library Enumeration: A virtual library is created by systematically attaching a wide variety of chemical fragments or substituents at one or more designated modification points on the scaffold. For instance, different alkyl, aryl, or functional groups could be substituted on the isoquinoline ring or attached via an amide linkage to the carboxylic acid.
Property Filtering: The generated virtual library, which can contain thousands or millions of compounds, is then filtered based on physicochemical properties to ensure drug-likeness. A common filter is Lipinski's "rule of five," which helps identify compounds with a higher probability of being orally bioavailable. mdpi.com
Molecular Docking: The remaining compounds are then subjected to molecular docking simulations. jetir.orgfrontiersin.org In this step, the three-dimensional structure of each molecule is computationally placed into the binding site of a specific biological target (e.g., a protein enzyme). The software calculates a docking score, which estimates the binding affinity between the ligand and the target. jetir.org
Hit Identification: Compounds with the most favorable docking scores and predicted binding modes are identified as "hits" for further investigation, which may include more rigorous computational analysis or progression to chemical synthesis and experimental testing. nih.govmdpi.com
This in silico approach dramatically accelerates the early stages of drug discovery by prioritizing the synthesis of compounds that are most likely to be active, saving significant time and resources. mdpi.com
Structure Activity Relationship Sar Studies and Molecular Basis of Biological Activity
Elucidation of Key Structural Motifs for Biological Interactions in 5-Fluoroisoquinoline-1-carboxylic Acid Derivatives
The biological activity of this compound and its derivatives is intrinsically linked to its core structural features. The isoquinoline (B145761) scaffold itself is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov Key motifs essential for biological interactions include the planar aromatic ring system, the nitrogen atom within the isoquinoline core, and the carboxylic acid group at the 1-position.
The planar bicyclic system of the isoquinoline core allows for potential π-π stacking interactions with aromatic amino acid residues in the binding sites of proteins. The nitrogen atom at position 2 can act as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a binding pocket. mdpi.com For instance, in studies of related quinazoline (B50416) inhibitors, the ring nitrogen atoms form critical hydrogen bonds with methionine and threonine residues in the active site of kinases. mdpi.com
The carboxylic acid moiety at the C-1 position is another critical structural motif. Its ability to deprotonate under physiological conditions allows it to form strong ionic interactions or hydrogen bonds with positively charged residues like arginine or lysine (B10760008), or with metal ions present in an enzyme's active site. This functional group is often essential for the molecule's primary binding affinity to its target.
Impact of Fluorine Substitution at Position 5 on Biological Activity and Selectivity
The introduction of a fluorine atom, particularly on an aromatic ring, can profoundly alter a molecule's physicochemical and biological properties. mdpi.com Fluorine is the most electronegative element, yet it is sterically similar to a hydrogen atom. mdpi.com This unique combination allows it to modify a molecule's electronic profile without significantly increasing its size. mdpi.com
In the context of this compound, the fluorine atom at position 5 exerts a strong electron-withdrawing effect. This can influence several key parameters:
Acidity: The electronegativity of fluorine can increase the acidity of the carboxylic acid group, potentially leading to stronger ionic interactions at the target site.
Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the molecule's half-life and bioavailability. mdpi.com
Binding Interactions: Fluorine can participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and selectivity for a specific biological target. mdpi.comresearchgate.net
Studies on related fluorinated quinolines have demonstrated the significant impact of fluorine substitution on biological activity. For example, a series of fluorinated quinoline (B57606) analogs showed that the presence and position of fluorine could modulate antifungal activity against various phytopathogenic fungi. nih.gov The strategic placement of fluorine is a common strategy to enhance the potency and selectivity of bioactive compounds. researchgate.netresearchgate.net
Positional Effects of Substituents on the Isoquinoline Core on Biological Activity
The biological activity of isoquinoline derivatives is highly sensitive to the position of substituents on the core ring structure. While the 1-carboxylic acid and 5-fluoro groups are defining features of the parent compound, further modifications at other positions can fine-tune potency, selectivity, and pharmacokinetic properties. Structure-activity relationship studies of the broader class of quinoline and isoquinoline compounds have established several general principles.
For instance, in the well-studied fluoroquinolone class of antibacterials, substitutions at positions C-7 and C-8 are critical for determining the spectrum and potency of activity. scilit.comnih.gov A piperazinyl group at C-7 is common and crucial for activity against Gram-negative bacteria, while modifications at C-8 can influence activity against atypical pathogens and affect photosafety profiles. researchgate.net Similarly, for isoquinoline derivatives investigated as aldo-keto reductase (AKR1C3) inhibitors, substitutions on the dihydroisoquinoline core were found to be critical for inhibitory values. japsonline.com
The following table summarizes general positional effects observed in related quinoline and isoquinoline scaffolds, which can inform the potential impact of substitutions on a this compound template.
| Position on Core | General Role and Impact of Substitution |
| C-3 | Substitutions can influence potency. For example, in some benzo[g]isoquinoline-5,10-diones, substitution at this position improved anti-tubercular activity. japsonline.com |
| C-4 | Can accommodate various groups. In some quinoline derivatives targeting the 5-HT3 receptor, this position appears to fit into a non-pharmacophoric pocket. nih.gov |
| C-6 & C-7 | Often critical for modulating potency and spectrum of activity. Electron-donating groups at these positions have been shown to increase the activity of some quinazoline-based enzyme inhibitors. mdpi.com |
| C-8 | Can significantly impact activity and safety profiles. For instance, a methoxy (B1213986) group at C-8 in certain fluoroquinolones enhances antibacterial activity. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Analyses for Related Isoquinoline and Quinoline Carboxylic Acids
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models are valuable for predicting the activity of new compounds and for understanding the structural features that are most important for a desired biological effect.
Several QSAR studies have been conducted on isoquinoline and quinoline carboxylic acid derivatives, providing insights applicable to this compound. These studies typically use a range of molecular descriptors (numerical representations of a molecule's properties) to build their models. nih.govnih.gov
For example, a QSAR study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein (ABCB1) inhibitors used various 2D and 3D descriptors to develop predictive models. nih.govnih.gov Another study on isoquinoline derivatives as aldo-keto reductase 1C3 (AKR1C3) inhibitors employed molecular representation of structure-property relationships (MoRSE) descriptors, which encode information about the 3D structure of the molecule. japsonline.com Similarly, 3D-QSAR models have been developed for isoquinoline derivatives as leucine (B10760876) aminopeptidase (B13392206) inhibitors. researchgate.net
The table below presents a conceptual summary of a typical QSAR model for quinoline carboxylic acid derivatives, based on published studies. researchgate.net
| Model Parameter | Description | Example Finding |
| Statistical Method | Partial Least Squares (PLS) | A highly predictive model was obtained with a squared correlation coefficient (r²) of 0.913 for the training set. researchgate.net |
| Validation | Leave-one-out cross-validation (q²) and external test set prediction (r²pre) | The model showed good internal predictivity (q² = 0.842) and external predictive power (r²pre = 0.889). researchgate.net |
| Key Descriptors | Molecular descriptors calculated from the chemical structure. | Descriptors related to molecular shape, electronic properties (e.g., partial charges), and hydrophobicity were found to be important for predicting antiviral activity. |
These QSAR models demonstrate that the biological activity of quinoline and isoquinoline carboxylic acids can be reliably predicted from their structural features, aiding in the rational design of more potent and selective derivatives.
Molecular Docking and Binding Mode Predictions with Identified Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as an enzyme or protein). It is a powerful tool for understanding the molecular basis of biological activity and for predicting how novel compounds might interact with their targets.
Docking studies on quinoline and isoquinoline derivatives have been instrumental in visualizing their binding modes and identifying key interactions at the atomic level. researchgate.netnih.gov These studies typically show the ligand situated within a specific binding pocket of the target protein, held in place by a network of non-covalent interactions.
Enzymes are common targets for drugs based on the isoquinoline and quinoline scaffolds. Molecular docking studies have elucidated how these compounds inhibit enzyme function. The binding of a ligand to an enzyme's active site is governed by forces such as hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. scitechnol.com
For example, docking studies of fluoroquinolone derivatives with the bacterial enzyme E. coli DNA gyrase B have revealed the crucial interactions responsible for their antibacterial effect. nih.govresearchgate.net The carboxylic acid group typically forms key interactions with amino acid residues and a coordinated magnesium ion in the active site, while the quinoline core engages in hydrophobic interactions.
The following table summarizes predicted binding affinities and key interacting residues for a series of novel quinoline derivatives docked against E. coli DNA gyrase B, as reported in the literature. nih.gov
| Compound | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues |
| Derivative 1 | -6.0 | Asp73, Gly77, Ile78 |
| Derivative 2 | -6.5 | Asp73, Ile78, Pro79 |
| Derivative 3 | -7.2 | Asp73, Gly77, Thr165 |
| Ciprofloxacin (Standard) | -7.0 | Asp73, Gly77, Ile94 |
These studies show that even small changes to the ligand's structure can alter its binding affinity and the specific residues it interacts with, highlighting the importance of precise molecular recognition. scitechnol.com
In addition to enzymes, G-protein coupled receptors (GPCRs) and nuclear receptors are important targets for isoquinoline and quinoline derivatives. Binding studies, often using radioligand displacement assays, quantify the affinity of a compound for a specific receptor.
A study on quinolinecarboxylic acid derivatives identified potent antagonists for the serotonin (B10506) 5-HT3 receptor. nih.govresearchgate.net The highest affinity compound displayed a Ki value of 9.9 nM. The results suggested an optimal distance between the quinoline nitrogen and another nitrogen atom in the molecule for effective receptor binding. nih.gov
Another series of quinoline acetic acids was developed as modulators of the Liver X Receptors (LXRα and LXRβ). nih.gov Through the aid of molecular modeling, researchers were able to design compounds with selectivity for the LXRβ subtype over LXRα. This selectivity is crucial as it may separate therapeutic effects from unwanted side effects. nih.gov The recognition of carboxylic acids by synthetic receptors often involves hydrogen bonding, where the carboxylic acid can interact with complementary sites on the receptor. semanticscholar.org
Biological and Biochemical Research Applications of 5 Fluoroisoquinoline 1 Carboxylic Acid Derivatives
Investigation as Biological Probes and Chemical Tools in Research
Derivatives of isoquinoline (B145761) and the closely related quinoline (B57606) are versatile scaffolds in the development of biological probes and chemical tools for research. Their inherent fluorescent properties and ability to interact with biological macromolecules make them suitable for designing probes for imaging and sensing applications. While specific studies on 5-fluoroisoquinoline-1-carboxylic acid derivatives as biological probes are not extensively documented, the broader class of isoquinoline and quinoline derivatives serves as a valuable precedent.
These heterocyclic systems are utilized in the development of fluorescent sensors for detecting metal ions and for bioimaging. The isoquinoline nucleus can be chemically modified to create materials with specific electrical, optical, and mechanical properties for applications in material science. Furthermore, isoquinoline derivatives are employed as ligands in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and drug delivery. The adaptability of the isoquinoline scaffold allows for the design of tailored molecules for a wide array of research applications.
Role in Enzyme Inhibition Studies (in vitro)
Derivatives of this compound and related heterocyclic structures have been investigated for their potential to inhibit various enzymes, highlighting their therapeutic and research potential.
DNA Gyrase and Topoisomerase Inhibition
While direct studies on this compound derivatives as DNA gyrase and topoisomerase inhibitors are limited, the structurally related fluoroquinolones are a well-established class of antibiotics that target these enzymes. nih.govnih.gov Fluoroquinolones inhibit bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death. nih.gov The fluorine atom in these compounds is often crucial for their antibacterial activity.
Furthermore, novel fluoroindenoisoquinoline derivatives have been identified as potent non-camptothecin topoisomerase I inhibitors. nih.gov These compounds induce topoisomerase I cleavage complexes at nanomolar concentrations. nih.gov Another class of related compounds, pyrazolo[4,3-f]quinoline derivatives, have also been synthesized and evaluated for their anticancer and topoisomerase inhibition activities. mdpi.com
The inhibitory activity of these related compounds suggests that the this compound scaffold could also serve as a basis for the design of novel DNA gyrase and topoisomerase inhibitors.
Ten-Eleven Translocation Dioxygenase (TET) Inhibition by Related Scaffolds
Ten-eleven translocation (TET) dioxygenases are crucial enzymes in DNA demethylation. The development of small molecule inhibitors for TET enzymes is of significant interest for studying their biological functions and for potential therapeutic applications. While there is no direct evidence of this compound derivatives inhibiting TET enzymes, research on related quinoline scaffolds has shown promise. A high-throughput screening of over 31,000 compounds identified a quinoline-based scaffold as a novel inhibitor of TET2. Structure-activity relationship (SAR) studies on derivatives of this scaffold led to the identification of more potent inhibitors. This discovery suggests that the broader quinoline and isoquinoline chemical space is a promising area for the development of TET inhibitors.
Lysophosphatidic Acid Receptor Antagonism for Isoquinoline Derivatives
Lysophosphatidic acid (LPA) is a signaling lipid that acts through a family of G protein-coupled receptors (GPCRs), including the LPA5 receptor, which is implicated in inflammatory and neuropathic pain. Research into isoquinolone derivatives has identified potent and selective antagonists of the LPA5 receptor. A series of isoquinolone derivatives were synthesized and evaluated, revealing that specific substitutions on the isoquinolone core are essential for activity. These antagonists showed significant analgesic effects in preclinical pain models, suggesting that the isoquinoline scaffold is a promising starting point for the development of novel pain therapeutics targeting the LPA5 receptor.
Pancreatic Triacylglycerol Lipase (B570770) Inhibition by Quinoline Carboxylic Acids
Pancreatic lipase is a key enzyme in the digestion of dietary fats, and its inhibition is a therapeutic strategy for the management of obesity. nih.govmdpi.com While specific studies on this compound derivatives are not available, the broader class of quinoline carboxylic acid derivatives has been explored for this purpose. For instance, novel quinazolinone derivatives, which share a heterocyclic core with quinolines, have been synthesized and shown to inhibit pancreatic lipase in vitro. researchgate.net Some of these compounds exhibited inhibitory activity comparable to the approved anti-obesity drug, Orlistat. researchgate.net These findings indicate the potential of quinoline-based structures as pancreatic lipase inhibitors.
In Vitro Studies on Biological Activities (excluding clinical human trials)
Derivatives of fluorinated isoquinolines and quinolines have been the subject of numerous in vitro studies to evaluate their broader biological activities. These studies have revealed a wide range of potential therapeutic applications.
For example, a series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives were synthesized and showed significant in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria. nih.gov One of the compounds, 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, was found to be particularly potent. nih.gov
Furthermore, various isoquinoline derivatives have demonstrated a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties. mdpi.comamerigoscientific.com For instance, certain synthetic tetrahydroisoquinoline alkaloids have shown potent inhibitory activity against HIV in vitro. mdpi.com In the context of cancer research, quinoline-related carboxylic acid derivatives have been evaluated for their antiproliferative activities against various cancer cell lines. nih.gov Specifically, kynurenic acid, quinoline-2-carboxylic acid, quinoline-4-carboxylic acid, and quinoline-3-carboxylic acid displayed notable growth inhibition capacities against the MCF7 breast cancer cell line. nih.gov
These diverse in vitro activities highlight the potential of the this compound scaffold as a platform for the discovery of new therapeutic agents.
Table of Investigated Biological Activities of Related Quinolines/Isoquinolines
| Biological Target/Activity | Compound Class | Key Findings |
|---|---|---|
| DNA Gyrase/Topoisomerase | Fluoroquinolones, Fluoroindenoisoquinolines | Potent inhibition of bacterial and human topoisomerases. nih.govnih.govnih.gov |
| TET Dioxygenase | Quinoline-based scaffolds | Identification of a novel inhibitory scaffold through high-throughput screening. |
| LPA5 Receptor | Isoquinolone derivatives | Potent and selective antagonism with analgesic effects in preclinical models. |
| Pancreatic Lipase | Quinazolinone derivatives | In vitro inhibition comparable to Orlistat. researchgate.net |
| Antibacterial | Fluoroquinoline carboxylic acids | Significant in vitro activity against Gram-positive and Gram-negative bacteria. nih.gov |
| Antiviral (HIV) | Tetrahydroisoquinoline alkaloids | Potent in vitro inhibition of HIV. mdpi.com |
Antimicrobial Spectrum of Activity
The isoquinoline core is a key feature in many compounds, both natural and synthetic, that exhibit a wide range of potent biological activities, including antimicrobial effects. nih.gov Researchers have synthesized and evaluated various isoquinoline derivatives, demonstrating their efficacy against a spectrum of bacteria.
Newly developed alkynyl isoquinoline compounds have shown strong bactericidal effects against numerous Gram-positive bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). mdpi.com Certain functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs) have also displayed high and broad-range bactericidal activity. nih.gov For instance, fluorophenylpropanoate ester and halogenated phenyl- and phenethyl carbamates were noted for their remarkable bactericidal effects. nih.gov
The antimicrobial action of quinoline derivatives, a related class of compounds, is often linked to their ability to inhibit crucial bacterial enzymes like DNA gyrase and topoisomerase IV, leading to bacterial cell death. nih.govsemanticscholar.org Some derivatives may also disrupt the lipopolysaccharide (LPS) transport pathway in Gram-negative bacteria. semanticscholar.org The introduction of different substituents onto the quinoline or isoquinoline ring can significantly modulate the antimicrobial activity, highlighting the importance of structure-activity relationships (SAR) in developing these agents. semanticscholar.orgijprajournal.com
| Compound Class | Target Organisms | Observed Activity | Reference |
|---|---|---|---|
| Alkynyl Isoquinolines (e.g., HSN490, HSN584) | Gram-positive bacteria (S. aureus, MRSA, VRSA, Enterococcus faecalis) | Strong bactericidal activity; effective against intracellular MRSA. | mdpi.com |
| Functionalized THIQs (e.g., Fluorophenylpropanoate ester 13) | Broad-range bactericidal | Remarkable bactericidal activity. | nih.gov |
| 1-Alkoxy-4-oxo-3-quinolinecarboxylic acids | Gram-negative microorganisms and Staphylococcus aureus | Activity comparable to corresponding N-ethyl derivatives. | nih.gov |
Anticancer and Antiproliferative Mechanisms
The anticancer potential of isoquinoline and related structures has been extensively investigated, with a primary focus on their role as topoisomerase inhibitors. sruc.ac.uk Topoisomerases are crucial enzymes that manage DNA topology, and their inhibition can lead to DNA damage and ultimately, cancer cell death. nih.gov
Cytotoxicity and Antiproliferative Activity: Substituted isoquinoline and quinoline derivatives have demonstrated potent antiproliferative activity against a wide array of tumor cell lines. nih.govmdpi.com For example, certain benzo[f]quinoline (B1222042) quaternary salts showed highly selective and remarkable cytotoxic efficiency against leukemia, non-small cell lung cancer, melanoma, and breast cancer cell lines. mdpi.com Similarly, fluoroquinolones, which share structural similarities, have been explored as potent cytotoxic and anticancer agents. sruc.ac.uk
DNA Cleavage and Topoisomerase Inhibition: A key mechanism of action for many of these compounds is the inhibition of DNA topoisomerase I (Top1). springernature.com These agents act as "poisons," trapping the enzyme in a covalent complex with DNA (Top1cc). nih.gov This stabilization of the cleavage complex prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks, cell cycle arrest, and apoptosis. nih.govresearchgate.net
Fluoroindenoisoquinolines and other non-camptothecin derivatives have been developed as potent Top1 inhibitors, showing advantages over traditional camptothecins. nih.govresearchgate.net The antitumor activity of these compounds is directly related to the trapping of these Top1-DNA cleavage complexes. nih.govresearchgate.net The evaluation of Top1 inhibition often involves DNA cleavage assays using plasmid DNA, where the conversion of supercoiled DNA to a relaxed or nicked form indicates enzyme inhibition. researchgate.net
| Compound Class | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| Fluoroindenoisoquinolines | Topoisomerase I (Top1) poisoning | Traps Top1-DNA cleavage complexes, inducing DNA damage. | researchgate.net |
| Benzo[f]quinoline quaternary salts | Cytotoxicity, potential Topoisomerase II or ATP synthase interaction | Selective activity against leukemia and other cancer cell lines. | mdpi.com |
| Fluoroquinolones | Topoisomerase II inhibition | Recognized for antitumor activity by inhibiting human topoisomerase II. | sruc.ac.uk |
Anti-Inflammatory Effects
Derivatives of quinoline and isoquinoline have been identified as possessing significant anti-inflammatory properties. researchgate.netbiomedres.info Research into various carboxamide derivatives of 2-phenyl quinoline has shown notable anti-inflammatory and analgesic activity in animal models. biomedres.info
Studies on quinoline-related carboxylic acids have demonstrated appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation in mouse macrophages, with some compounds showing efficacy comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin. nih.govresearchgate.net Furthermore, a study on 5-fluoro-2-oxindole, a related heterocyclic compound, revealed its ability to alleviate inflammatory pain by inhibiting oxidative and inflammatory responses. mdpi.com This compound was shown to inhibit the upregulation of inflammatory markers like NOS2, CD11b/c, and IBA-1 in spinal cords and paws of mice with induced inflammation. mdpi.com The anti-inflammatory potential of these compounds adds another dimension to their therapeutic research applications. nih.gov
Antiviral Activity (e.g., HIV-1 Integrase Inhibition for related pyridine (B92270) moieties)
The isoquinoline and quinoline scaffolds are recognized as promising structures for the development of agents against the Human Immunodeficiency Virus Type 1 (HIV-1). researchgate.net A key target for these compounds is the HIV-1 integrase (IN), an essential enzyme for viral replication that catalyzes the integration of the viral DNA copy into the host cell's genome. nih.gov
Researchers have discovered novel isoquinoline analogs that display selective inhibition of integrase with submicromolar IC50 values. nih.gov The mechanism often involves the chelation of divalent metal ions (like Mg2+) in the enzyme's active site, which is crucial for its catalytic activity. nih.gov Styrylquinoline derivatives have been shown to efficiently inhibit the 3'-processing activity of integrase, a critical step in the integration process. researchgate.net Their inhibitory action is believed to be competitive, preventing the recognition and binding of viral DNA to the integrase enzyme. researchgate.net These findings highlight the potential of isoquinoline-based compounds as a platform for developing new antiviral therapies that target different mechanisms of action compared to existing drugs. nih.gov
Antifungal Properties of Isoquinoline Derivatives
Isoquinoline derivatives have emerged as a promising class of antifungal agents. nih.gov Researchers have designed and synthesized novel series of these compounds, demonstrating significant activity against a variety of plant pathogenic fungi. jlu.edu.cnresearchgate.netnih.gov
In one study, novel 3-aryl-isoquinoline derivatives were developed based on the structures of natural alkaloids like sanguinarine (B192314) and berberine. nih.gov Many of these synthesized compounds showed medium to excellent antifungal activity, with some being much more active than the parent natural products. researchgate.netnih.gov For example, compound 9f in one study showed excellent effectiveness against Alternaria solani, Alternaria alternata, and Physalospora piricola. nih.gov Its efficacy against P. piricola was found to be comparable to the commercial fungicide chlorothalonil (B1668833) both in vitro and in vivo. researchgate.netnih.gov The proposed mechanism for some of these derivatives involves interaction with succinate (B1194679) dehydrogenase, a key enzyme in fungal respiration. nih.gov
| Compound | Fungal Species | Inhibition Rate (%) | Reference |
|---|---|---|---|
| Compound 9f | Alternaria solani | 80.4% | nih.gov |
| Compound 9f | Alternaria alternata | 88.2% | nih.gov |
| Compound 9f | Physalospora piricola | 93.8% | nih.gov |
| Compound Il | Physalospora piricola | ~93.0% | jlu.edu.cnresearchgate.net |
| Compound Il | Rhizotonia cerealis | ~93.0% | jlu.edu.cnresearchgate.net |
| Compound Il | Fusarium graminearum | 83.3% | jlu.edu.cnresearchgate.net |
Antioxidant Activity of Metal Complexes
The complexation of organic ligands, including those with isoquinoline-like structures, with various metal ions can significantly enhance their antioxidant properties. nih.gov These metal complexes are investigated for their ability to scavenge free radicals, which are implicated in numerous chronic diseases. semanticscholar.org The antioxidant activity is often evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. acs.orgresearchgate.net
Studies have shown that the chelation of a ligand to a metal ion can lead to coordination compounds with potent antioxidant performance. nih.gov For instance, Cu(II) complexes derived from imine quinoline ligands have demonstrated high antioxidant activity. acs.org The activity of these metal complexes is generally improved by the chelation process itself, which can modulate the electronic properties of the ligand. nih.gov However, in some cases, the free ligand may show greater antioxidant activity than its metal complexes, possibly due to its capacity to donate protons to scavenge free radicals. researchgate.net The development of these metallodrugs is a growing field of research, with potential applications in treating conditions associated with oxidative stress. semanticscholar.org
Applications in Biochemical Pathway Elucidation
Derivatives of this compound and related compounds serve as valuable tools for elucidating biochemical pathways due to their specific interactions with biological macromolecules. Their ability to inhibit key enzymes provides a direct method to study the function and importance of these enzymes within cellular processes.
For example, the use of specific isoquinoline derivatives as inhibitors of HIV-1 integrase allows researchers to probe the mechanics of viral DNA integration, a critical step in the retroviral life cycle. nih.govnih.gov By blocking this step, scientists can study the consequences for viral replication and identify crucial interactions between the virus and host cell machinery.
Similarly, topoisomerase inhibitors derived from isoquinoline scaffolds are instrumental in cancer research. nih.govnih.gov They help to unravel the complex processes of DNA replication, repair, and transcription by demonstrating the critical role of topoisomerase in maintaining DNA integrity. researchgate.net The specific DNA cleavage patterns induced by these compounds can be analyzed to understand the enzyme's mechanism and its interaction with both DNA and the inhibitor. researchgate.net
Furthermore, comparative global proteomics can be used to understand the broader effects of these compounds on cellular function. For instance, studies on the antibacterial mechanism of alkynyl isoquinolines have used proteomics to reveal that these compounds perturb cell wall and nucleic acid biosynthesis in bacteria, providing a deeper understanding of their mode of action and the bacterial pathways they disrupt. mdpi.com
Probing Metabolic Pathways
The study of metabolic pathways is crucial for understanding cellular function in both normal and diseased states. Chemical probes that can selectively interact with components of these pathways are invaluable for elucidating their mechanisms. While direct studies on this compound derivatives as metabolic probes are not extensively documented, the broader class of quinoline and isoquinoline carboxylic acid analogs has shown promise in this area. These compounds can be designed to mimic metabolic intermediates or cofactors, thereby allowing researchers to track their movement and transformation within a cell.
The introduction of a fluorine atom, as in this compound, can be particularly advantageous. The fluorine atom is a bioisostere of a hydrogen atom but possesses unique electronic properties. Its high electronegativity can influence the acidity of the carboxylic acid group, potentially altering its interaction with enzymes and transporters. Furthermore, the carbon-fluorine bond is exceptionally stable, which can prevent metabolic degradation at that position, allowing the molecule to act as a more reliable tracer in metabolic studies.
For instance, analogs of intermediates in pathways such as amino acid metabolism could be synthesized from a this compound scaffold. By incorporating isotopic labels (e.g., ¹³C or ¹⁵N) alongside the fluorine atom, researchers could use techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to follow the fate of these probes through complex metabolic networks. This approach can help identify novel metabolic enzymes, pathway intermediates, and points of metabolic regulation.
Studying Enzyme-Substrate Interactions
A significant application of this compound derivatives lies in their use as inhibitors or ligands to study enzyme-substrate interactions. The isoquinoline core provides a rigid scaffold that can be functionalized to target the active sites of various enzymes. The carboxylic acid moiety is a key functional group that can participate in crucial interactions, such as hydrogen bonding and salt bridges, with amino acid residues in an enzyme's active site. nih.gov
Research on related quinoline carboxylic acid derivatives has demonstrated their potential as potent enzyme inhibitors. For example, various derivatives have been synthesized and evaluated for their inhibitory activity against enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH), protein kinase CK2, and diacylglycerol O-acyltransferase (DGAT1). nih.govnih.govnih.gov These studies provide a strong rationale for investigating this compound derivatives for similar purposes.
The fluorine atom at the 5-position can significantly impact the binding affinity and selectivity of these derivatives. It can form favorable orthogonal multipolar interactions with backbone carbonyls in the enzyme's active site, contributing to tighter binding. By systematically modifying the substituents on the isoquinoline ring, researchers can perform structure-activity relationship (SAR) studies to understand the key molecular determinants for enzyme recognition and inhibition.
Molecular docking studies on related quinoline derivatives have helped to visualize their binding modes within the active sites of their target enzymes. researchgate.net These computational models, in conjunction with experimental data, provide detailed insights into the specific amino acid residues involved in the interaction. This knowledge is fundamental for the rational design of more potent and selective inhibitors, which can serve as powerful tools to probe enzyme function in biological systems.
The table below summarizes the inhibitory activities of various quinoline and isoquinoline derivatives against different enzymes, illustrating the potential of this class of compounds in studying enzyme-substrate interactions.
| Compound Class | Target Enzyme | IC₅₀ (µM) |
| Quinoline-6-Carboxylic Acid Derivative (4d) | h-NTPDase1 | 0.28±0.03 |
| Quinoline-6-Carboxylic Acid Derivative (4g) | h-NTPDase3 | 0.32±0.05 |
| Quinoline-6-Carboxylic Acid Derivative (4b) | h-NTPDase8 | 0.44±0.08 |
| Quinoline-6-Carboxylic Acid Derivative (4k) | h-ENPP1 | 0.11±0.02 |
| Quinoline-6-Carboxylic Acid Derivative (4a) | e5'NT | 0.092±0.02 |
| 3-Quinoline Carboxylic Acid Derivative | Protein Kinase CK2 | 0.65 - 18.2 |
| 4-Quinoline Carboxylic Acid Derivative (41) | Dihydroorotate Dehydrogenase (DHODH) | 0.00971 |
| 4-Quinoline Carboxylic Acid Derivative (43) | Dihydroorotate Dehydrogenase (DHODH) | 0.0262 |
This table presents data for related quinoline and isoquinoline derivatives to illustrate the potential applications of this compound derivatives. nih.govnih.govresearchgate.net
Advanced Analytical and Characterization Methodologies in Research
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR Spectroscopy)
Spectroscopic methods are indispensable for confirming the molecular structure of 5-Fluoroisoquinoline-1-carboxylic acid. Each technique provides unique information about the compound's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra provide critical data for structural confirmation.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the aromatic protons on the isoquinoline (B145761) ring system. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitrogen atom, the carboxylic acid group, and the fluorine atom. The proton of the carboxylic acid group is typically observed as a broad singlet at a significantly downfield chemical shift, often in the range of 10-12 ppm, due to its acidic nature and hydrogen bonding. libretexts.org
¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm region. libretexts.org The carbons attached to the fluorine and nitrogen atoms would also show characteristic shifts.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad singlet |
Note: Actual chemical shifts can vary depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. For this compound (molecular formula C₁₀H₆FNO₂), the expected molecular weight is approximately 191.16 g/mol . In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 191. Key fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH) resulting in a peak at [M-17], and the loss of the entire carboxyl group (-COOH) leading to a prominent peak at [M-45]. libretexts.orgyoutube.com
Table 2: Expected Mass Spectrometry Fragmentation for this compound
| Ion | m/z (Expected) | Description |
|---|---|---|
| [M]⁺ | 191 | Molecular Ion |
| [M-OH]⁺ | 174 | Loss of hydroxyl radical |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by several key absorptions. Due to strong hydrogen bonding in the solid or liquid state, carboxylic acids typically exist as dimers. spectroscopyonline.com This leads to a very broad O-H stretching absorption band in the region of 2500-3300 cm⁻¹. libretexts.org Another defining feature is the sharp and strong carbonyl (C=O) stretching peak, which typically appears around 1700-1725 cm⁻¹. spectroscopyonline.com Additional peaks corresponding to C=C and C=N bonds of the aromatic isoquinoline ring would be observed in the 1450-1600 cm⁻¹ region.
Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC, GC)
Chromatographic methods are essential for separating this compound from impurities and for quantifying its concentration in various samples.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed. nih.gov
Stationary Phase: A C18 column is commonly used, which separates compounds based on their hydrophobicity.
Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., water with trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation of the main compound from any impurities. nih.gov
Detection: A Diode Array Detector (DAD) or UV-Vis detector is frequently used, set at a wavelength where the compound exhibits maximum absorbance (e.g., ~290 nm for similar structures). nih.govnih.gov The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. researchgate.net
Gas Chromatography (GC)
Gas chromatography is generally less suitable for analyzing carboxylic acids directly due to their low volatility and tendency to adsorb onto the column. However, GC analysis can be performed after derivatization to convert the carboxylic acid into a more volatile ester, such as a methyl or silyl (B83357) ester. nih.gov
X-ray Crystallography for Molecular Structure Determination
For this compound, a single-crystal X-ray diffraction study would first involve growing a suitable single crystal of the compound. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to construct an electron density map, from which the atomic positions can be determined. mdpi.com The analysis would reveal how the molecules pack in the crystal lattice, including details of intermolecular interactions like hydrogen bonding between the carboxylic acid groups, which often leads to the formation of dimers. mdpi.com While a specific crystal structure for the 5-fluoro derivative is not widely published, the structure of the parent compound, Isoquinoline-1-carboxylic acid, has been reported, providing a reference for the expected molecular geometry. researchgate.net
Radiolabeling for Tracing and Imaging Applications (e.g., PET tracer development for related quinoline (B57606) carboxylic acids)
Radiolabeling involves incorporating a radioactive isotope into a molecule, allowing it to be used as a tracer in biological systems. Positron Emission Tomography (PET) is a powerful molecular imaging technique that utilizes compounds labeled with positron-emitting radionuclides to visualize and quantify physiological processes in vivo. moravek.com
Quinoline and its derivatives have been extensively explored for the development of PET tracers for imaging various biological targets, including receptors and enzymes in the brain. researchgate.netnih.govresearchgate.net Common isotopes used for this purpose are Carbon-11 (¹¹C, t₁/₂ ≈ 20.4 min) and Fluorine-18 (¹⁸F, t₁/₂ ≈ 109.8 min). mdanderson.org
Given its structure, this compound could be a candidate for radiolabeling through several strategies:
¹¹C-Labeling: The carboxylic acid group is a prime target for labeling with Carbon-11. This can be achieved through a palladium-mediated ¹¹C-carboxylation reaction using [¹¹C]carbon monoxide or by reacting a suitable precursor with [¹¹C]carbon dioxide. nih.gov
¹⁸F-Labeling: Although the molecule already contains a stable fluorine-19 atom, it could potentially be labeled with Fluorine-18. This would typically involve synthesizing a precursor molecule (e.g., with a leaving group like a nitro or trimethylammonium group at the 5-position) and then performing a nucleophilic substitution reaction with [¹⁸F]fluoride.
The development of a PET tracer based on this scaffold would enable non-invasive studies of its biodistribution, pharmacokinetics, and interaction with potential biological targets in living subjects. nih.gov
Future Perspectives and Research Directions for 5 Fluoroisoquinoline 1 Carboxylic Acid
Exploration of Novel Bioactive 5-Fluoroisoquinoline-1-carboxylic Acid Derivatives
The isoquinoline (B145761) nucleus is a privileged scaffold, present in numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities. The introduction of a fluorine atom at the C-5 position can significantly enhance metabolic stability, binding affinity, and membrane permeability. tandfonline.comnih.govmdpi.com Future research will likely focus on leveraging these properties to develop novel derivatives of this compound with potent and selective biological activities.
A particularly promising area is the development of enzyme inhibitors. For instance, the structurally related isoquinolinone core is central to a class of highly potent Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy. nih.govnih.govajol.info Research has identified allosteric PARP1 inhibitors, such as the compound designated 5F02, which blocks enzymatic activation. nih.gov This suggests that the 5-fluoroisoquinoline (B1369514) scaffold could be an excellent starting point for novel PARP inhibitors. Derivatives could be synthesized by converting the C-1 carboxylic acid into various amides and esters to explore interactions within the enzyme's binding pocket.
Furthermore, the quinoline- and isoquinoline-carboxylic acid motif has been explored for inhibitors of other enzymes, including cyclin-dependent kinase 8 (CDK8) and histone deacetylases (HDACs). nih.govfrontiersin.org By modifying the core structure and the substituents attached via the carboxylic acid group, new derivatives could be designed to target a range of enzymes implicated in disease. The table below outlines potential derivatives and their hypothetical biological targets, representing fertile ground for future drug discovery programs.
| Derivative Class | Structural Modification at C-1 | Potential Biological Target | Therapeutic Area |
|---|---|---|---|
| Amides | Coupling with substituted anilines or benzylamines | PARP1/2 nih.govnih.gov | Oncology |
| Hydrazides | Formation of N'-substituted hydrazides | Histone Deacetylases (HDACs) frontiersin.org | Oncology, Neurology |
| Esters | Esterification with functionalized alcohols | Diacylglycerol O-acyltransferase (DGAT1) nih.gov | Metabolic Disorders |
| Peptidomimetics | Coupling with amino acid esters | Viral Proteases | Infectious Diseases |
| Bioisostere Replacements | Replacement of carboxylic acid with tetrazole or hydroxamic acid | Various Receptors and Enzymes nih.govnih.govdrughunter.com | Multiple |
Advancements in Asymmetric Synthesis of Related Isoquinoline Scaffolds
Many biologically active isoquinoline alkaloids possess a chiral center at the C-1 position, often in the form of a 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core. nih.govnih.gov The development of efficient and stereocontrolled methods to synthesize these chiral scaffolds is crucial for drug development. Future research will undoubtedly focus on refining and discovering new asymmetric syntheses applicable to this compound and its reduced derivatives.
Recent decades have seen significant progress in the asymmetric synthesis of 1-substituted THIQs, moving beyond classical methods like the Pictet-Spengler and Bischler-Napieralski reactions. nih.govmdpi.comrsc.org Key areas of advancement include:
Transition-Metal-Catalyzed Asymmetric Hydrogenation: This is one of the most effective strategies for producing chiral THIQs. mdpi.com Catalysts based on iridium, rhodium, and ruthenium, paired with chiral ligands, have been successfully used for the asymmetric hydrogenation of precursor imines, enamines, and iminium salts derived from the isoquinoline core. mdpi.com Future work could adapt these methods for substrates bearing the C-5 fluoro substituent.
Organocatalytic Asymmetric Reactions: The use of small chiral organic molecules as catalysts offers a metal-free alternative for asymmetric synthesis. armchemfront.com Proline-catalyzed cascade reactions have been shown to produce complex tetrahydroisoquinolines with high enantioselectivity. armchemfront.com Similarly, chiral phosphoric acids have been employed to catalyze enantioselective Pictet-Spengler reactions, yielding axially chiral isoquinolines. acs.org
Modern Multicomponent Reactions: The Ugi three-component reaction, for example, can furnish 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides, which can be subsequently hydrolyzed to the corresponding carboxylic acids. armchemfront.com Combining multicomponent reactions like the Petasis reaction with classical cyclization methods such as the Pomeranz–Fritsch–Bobbitt synthesis provides a convenient route to THIQ-1-carboxylic acids. nih.gov
These advanced synthetic methodologies provide a powerful toolkit for creating libraries of chiral derivatives of this compound for biological screening.
Rational Design of Targeted Agents Based on SAR and Computational Insights
Rational drug design, guided by structure-activity relationships (SAR) and computational modeling, is essential for optimizing lead compounds. mdpi.com The this compound scaffold offers distinct features that can be systematically explored to design targeted therapeutic agents.
The 5-fluoro substituent is a key modulator of physicochemical properties. Fluorine's high electronegativity can alter the pKa of the isoquinoline nitrogen and influence hydrogen bonding interactions with a target protein. tandfonline.comnih.gov Furthermore, replacing a C-H bond with a C-F bond often blocks sites of metabolic oxidation, thereby increasing the compound's metabolic stability and half-life. mdpi.comresearchgate.net Computational studies, such as molecular docking, can predict how this fluoro group interacts within a binding site, for instance, by forming favorable contacts with hydrophobic pockets or participating in specific halogen bonds. nih.govnih.gov
The 1-carboxylic acid group is a critical pharmacophoric element, often forming key salt-bridge or hydrogen-bond interactions with receptor residues like arginine or lysine (B10760008). mdpi.com However, a carboxylic acid can also impart undesirable properties, such as poor membrane permeability and rapid metabolic clearance. nih.gov A key future direction is the exploration of carboxylic acid bioisosteres , which are functional groups that mimic the properties of a carboxylic acid but have improved pharmacokinetic profiles. nih.govdrughunter.comucc.ieresearchgate.net
| Bioisostere | Key Properties | Potential Advantage over Carboxylic Acid |
|---|---|---|
| 5-Substituted Tetrazole | Acidic (pKa ~4.5-4.9), planar, greater lipophilicity. drughunter.com | Improved metabolic stability and membrane permeability. drughunter.com |
| Acylsulfonamide | Acidic (pKa ~4-5), capable of forming H-bonds. | Can offer enhanced lipophilicity and metabolic stability. drughunter.com |
| Hydroxamic Acid | Moderately acidic (pKa ~8-9), strong metal chelator. nih.gov | Can introduce new binding interactions (metal chelation) and alter solubility. nih.gov |
| Hydroxyisoxazole | Planar, acidic (pKa ~4-5). | Mimics the planar and acidic nature while altering the electronic profile. |
By combining SAR data with computational tools like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular dynamics simulations, researchers can build predictive models to guide the synthesis of new derivatives. nih.gov This approach will accelerate the discovery of potent and selective agents based on the this compound framework.
Development of this compound as a Versatile Building Block in Chemical Biology
Beyond its direct therapeutic potential, this compound is a valuable scaffold for creating chemical tools to probe biological systems. researchgate.net Its inherent properties and modifiable nature make it suitable for several applications in chemical biology.
One promising avenue is the development of fluorescent probes . Isoquinoline derivatives are known to possess intrinsic fluorescent properties, often emitting in the blue region of the spectrum. nih.govresearchgate.netunimi.it The photophysical properties, such as quantum yield and Stokes shift, are highly dependent on the substitution pattern. unimi.it By modifying the this compound core, for example, by conjugating it to other fluorophores or environmentally sensitive moieties via the carboxyl group, novel sensors could be developed. These probes could be used to visualize specific ions (e.g., Zn²⁺), organelles, or cellular events through fluorescence microscopy. mdpi.com
The carboxylic acid at the C-1 position also serves as a convenient conjugation handle . It can be readily activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines, such as the lysine residues on the surface of proteins. This allows the 5-fluoroisoquinoline scaffold to be attached to biomolecules for various purposes:
Targeted Covalent Inhibitors (TCIs): If the isoquinoline core has an affinity for a particular protein, the carboxylic acid can be used to link it to a reactive "warhead" (e.g., an acrylamide). nih.govresearchgate.netwuxiapptec.com This creates a TCI that first binds non-covalently and then forms a permanent covalent bond with a nearby nucleophilic amino acid (like cysteine), leading to potent and prolonged inhibition. nih.govwuxiapptec.com
Activity-Based Probes (ABPs): The scaffold can be linked to a reporter tag (like biotin (B1667282) or a fluorescent dye) and a reactive group to create probes that covalently label active enzymes in complex biological samples, enabling studies of enzyme function and inhibitor profiling.
Peptide Modification: As a constrained analog of amino acids like phenylalanine, the reduced form (tetrahydroisoquinoline-3-carboxylic acid or "Tic") is used to introduce conformational rigidity into peptides, which can enhance their stability and receptor binding affinity. rsc.orgresearchgate.net The 5-fluoro derivative could be incorporated into peptides to study the impact of fluorination on peptide structure and function.
The development of this compound as a versatile building block will provide powerful new tools for dissecting complex biological processes and identifying new therapeutic targets.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 5-Fluoroisoquinoline-1-carboxylic acid, and how can researchers optimize yield and purity?
- Methodological Answer : The synthesis typically involves fluorination of isoquinoline precursors followed by carboxylation. Key steps include:
- Precursor Selection : Start with halogenated isoquinoline derivatives to introduce fluorine via nucleophilic substitution .
- Carboxylation : Use CO₂ or carbonylation agents under controlled pH and temperature to avoid side reactions.
- Optimization : Monitor reaction kinetics using HPLC or LC-MS to identify bottlenecks (e.g., solvent polarity effects on fluorination efficiency) .
- Validation : Confirm purity via NMR (>95% purity) and elemental analysis. Reproducibility requires strict adherence to inert atmospheric conditions .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Employ a combination of spectroscopic and computational tools:
- Spectroscopy : FT-IR for functional group identification (C=O stretch at ~1700 cm⁻¹; C-F vibration at 1100–1200 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solubility .
- Computational Modeling : Use density functional theory (DFT) to map electron density around the fluorine atom, predicting reactivity in nucleophilic environments .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Address discrepancies through:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 vs. HEK293) and control groups to isolate compound-specific effects .
- Meta-Analysis : Aggregate data from Scopus-indexed studies (2015–2020) to identify trends in IC₅₀ variability, adjusting for confounding factors like solvent choice (DMSO vs. ethanol) .
- Dose-Response Curves : Use nonlinear regression models to compare potency across studies, noting outliers in datasets .
Q. How can researchers design mechanistic studies to elucidate the role of the fluorine substituent in modulating enzyme inhibition?
- Methodological Answer :
- Isotopic Labeling : Synthesize ¹⁸F-labeled analogs to track binding kinetics via PET imaging or autoradiography .
- Mutagenesis Studies : Compare enzyme (e.g., kinase) inhibition profiles between fluorinated and non-fluorinated analogs to pinpoint steric/electronic effects .
- Free Energy Calculations : Apply molecular dynamics simulations to quantify fluorine’s impact on ligand-protein binding entropy .
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data in preclinical models?
- Methodological Answer :
- Probit Analysis : Model mortality/toxicity curves to estimate LD₅₀ values with 95% confidence intervals .
- ANCOVA : Adjust for covariates like animal weight or administration route when comparing toxicity across studies .
- Machine Learning : Train classifiers on histopathological data to predict organ-specific toxicity thresholds .
Data Presentation and Reproducibility Guidelines
- Tables : Example data structure for comparative synthesis yields:
| Precursor | Fluorination Agent | Yield (%) | Purity (NMR) | Reference |
|---|---|---|---|---|
| 5-Chloroisoquinoline | KF/18-crown-6 | 62 | 96% | |
| 5-Bromoisoquinoline | AgF | 78 | 93% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
